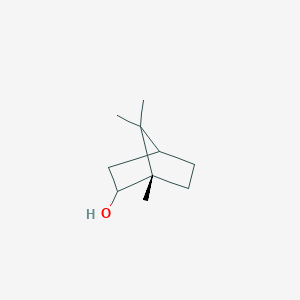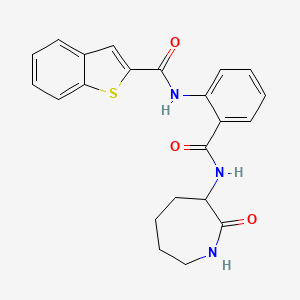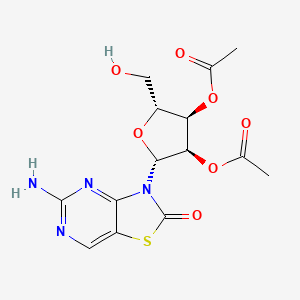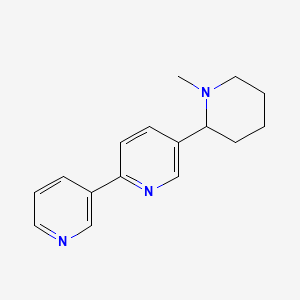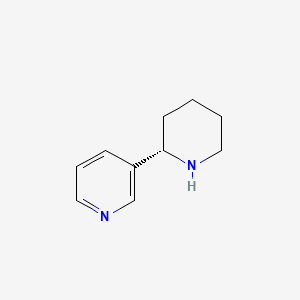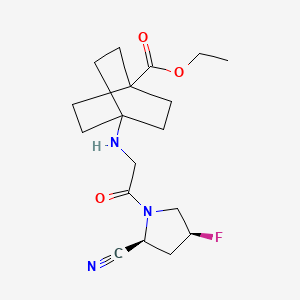
Bisegliptin
Descripción general
Descripción
La Bisegliptina es un compuesto utilizado para el tratamiento de la diabetes mellitus tipo 2. Es un inhibidor oralmente activo de la dipeptidil peptidasa-IV, que reduce los niveles de glucosa en sangre al bloquear la degradación de la hormona péptido similar al glucagón-1. Esta acción estimula la secreción de insulina dependiente de la glucosa y reduce los niveles de glucosa en sangre sin causar efectos hipoglucémicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Bisegliptina implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. Generalmente involucra el uso de disolventes orgánicos, catalizadores y condiciones de reacción específicas para lograr el producto deseado .
Métodos de Producción Industrial
La producción industrial de Bisegliptina sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento, la pureza y la rentabilidad. Implica el uso de reactores industriales, sistemas de purificación y medidas de control de calidad para garantizar que el producto final cumpla con las normas reglamentarias .
Análisis De Reacciones Químicas
Tipos de Reacciones
La Bisegliptina experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones varían según la reacción específica, pero generalmente implican temperaturas controladas y niveles de pH .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos de Bisegliptina .
Aplicaciones Científicas De Investigación
La Bisegliptina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizada como compuesto modelo para estudiar la inhibición de la dipeptidil peptidasa-IV y sus efectos sobre el metabolismo de la glucosa.
Biología: Investigada por su papel en la modulación de la secreción de insulina y la homeostasis de la glucosa.
Medicina: Explorada como un posible agente terapéutico para el manejo de la diabetes mellitus tipo 2.
Industria: Utilizada en el desarrollo de nuevos fármacos y formulaciones antidiabéticos
Mecanismo De Acción
La Bisegliptina ejerce sus efectos inhibiendo la dipeptidil peptidasa-IV, una enzima responsable de la degradación del péptido similar al glucagón-1. Al bloquear esta degradación, la Bisegliptina aumenta los niveles de péptido similar al glucagón-1, que a su vez estimula la secreción de insulina dependiente de la glucosa. Este mecanismo ayuda a reducir los niveles de glucosa en sangre sin causar hipoglucemia .
Comparación Con Compuestos Similares
Compuestos Similares
- Alogliptina
- Anagliptina
- Linagliptina
- Saxagliptina
- Sitagliptina
- Teneligliptina
- Vildagliptina
Unicidad
La Bisegliptina es única entre estos compuestos debido a su estructura molecular específica y sus propiedades farmacocinéticas. Ha mostrado efectos favorables sobre el metabolismo de la glucosa y la secreción de insulina, lo que la convierte en una candidata prometedora para el tratamiento de la diabetes mellitus tipo 2 .
Propiedades
| Bisegliptin is an orally active, dipeptidyl peptidase-IV (DPPIV) inhibitor which lowers blood glucose levels by blocking the degradation of the hormone GLP-1 thereby stimulating glucose-dependent insulin secretion and lowering blood glucose levels without hypoglycemic effects. | |
Número CAS |
862501-61-9 |
Fórmula molecular |
C18H26FN3O3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
ethyl 4-[[2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl]amino]bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C18H26FN3O3/c1-2-25-16(24)17-3-6-18(7-4-17,8-5-17)21-11-15(23)22-12-13(19)9-14(22)10-20/h13-14,21H,2-9,11-12H2,1H3/t13-,14-,17?,18?/m0/s1 |
Clave InChI |
AKFNKZFJBFQFAA-DIOPXHOYSA-N |
SMILES |
CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3CC(CC3C#N)F |
SMILES isomérico |
CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3C[C@H](C[C@H]3C#N)F |
SMILES canónico |
CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3CC(CC3C#N)F |
Apariencia |
Solid powder |
| 862501-61-9 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Bisegliptin |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
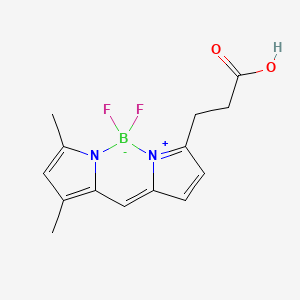

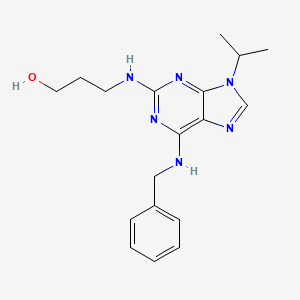
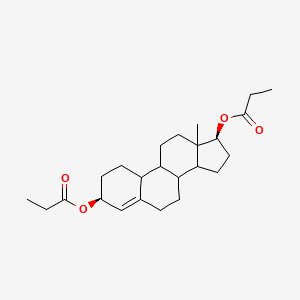
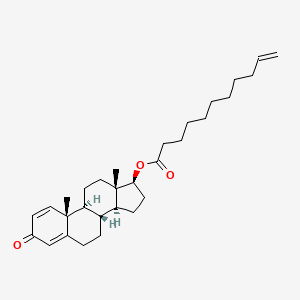
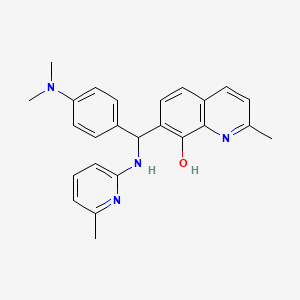
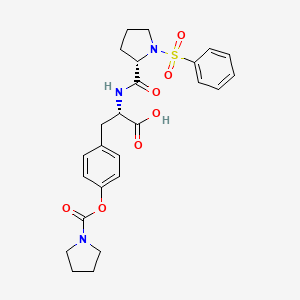
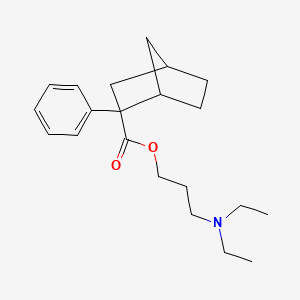
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1667372.png)
